molecular formula C22H19FN6O2 B2876956 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1207028-24-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2876956
CAS No.: 1207028-24-7
M. Wt: 418.432
InChI Key: KPFQVCHEXQOKFB-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via a propyl chain to a triazole-carboxamide moiety, with a 4-fluorophenyl substituent on the pyridazinone ring and a phenyl group on the triazole.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c23-17-9-7-16(8-10-17)19-11-12-21(30)28(26-19)14-4-13-24-22(31)20-15-25-29(27-20)18-5-2-1-3-6-18/h1-3,5-12,15H,4,13-14H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQVCHEXQOKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H15FN4O2
  • Molecular Weight : 338.34 g/mol
  • CAS Number : 1224167-66-1

The presence of a fluorophenyl group and a pyridazine moiety suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The compound is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease processes.

Antitumor Activity

Recent studies have indicated that compounds related to the triazole scaffold exhibit significant antitumor activity. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines, including breast and colon cancer. In vitro assays demonstrated low micromolar growth inhibition (GI50) values, particularly in the MDA-MB-468 breast cancer cell line .

Inhibitory Effects on Enzymes

This compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have been shown to competitively inhibit MAO-B with IC50 values in the low micromolar range . The inhibition of MAO-B could lead to increased levels of neurotransmitters such as dopamine, providing symptomatic relief in Parkinson's patients.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyridazine rings can significantly affect potency and selectivity against target enzymes. For example:

Modification Effect on Activity
Fluorine substitution on phenyl ringIncreased MAO-B inhibitory activity
Alteration of alkyl chain lengthAffects binding affinity and selectivity

These insights help guide future synthetic efforts to enhance the efficacy of this compound.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Neuroprotective Effects : In a study examining neuroprotective agents for Parkinson's disease, derivatives similar to this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines .
  • Anticancer Properties : A series of triazole derivatives were tested for anticancer properties, revealing that modifications in the side chains could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Analogues

  • ALX-5407 (R-N-[3-(4'-fluorophenyl)-3-(4'-phenoxy)propyl]sarcosine): Shares a 4-fluorophenyl group but incorporates a piperazine ring and sarcosine backbone. ALX-5407 is a glycine transporter inhibitor, highlighting the role of fluorophenyl groups in enhancing blood-brain barrier penetration and target engagement. The target compound’s pyridazinone ring may offer improved metabolic stability compared to ALX-5407’s piperazine system .
  • RP 62203 (2-[3-(4-(4-fluorophenyl)-1-piperazinyl)-propyl]-2H-naphth[1,8-cd]isotazole-1,1-dioxide) : Contains a fluorophenyl-piperazine moiety linked to a naphthisoxazole scaffold. Unlike the target compound’s triazole-carboxamide, RP 62203’s sulfone and fused aromatic system may influence solubility and receptor selectivity .

Triazole and Pyrazole Derivatives

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Features a trifluoromethylpyrazole core with a sulfanyl group. The trifluoromethyl group enhances lipophilicity, while the triazole in the target compound may confer stronger hydrogen-bonding interactions. The absence of a carboxamide in this derivative suggests differences in target specificity .
  • N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Contains a carboxamide linked to an isoindole-dione system.

Carboxamide-Containing Compounds

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide: Combines a pyridine-trifluoromethyl group with a benzoxazinone-carboxamide. The chloro and trifluoromethyl substituents may increase halogen bonding, whereas the target compound’s pyridazinone-oxygen could enhance polar interactions .

Structural and Functional Implications

Feature Target Compound ALX-5407 RP 62203 Pyrazole Derivative
Core Structure Pyridazinone + triazole-carboxamide Piperazine + sarcosine Naphthisoxazole + piperazine Trifluoromethylpyrazole
Fluorine Position 4-fluorophenyl 4-fluorophenyl 4-fluorophenyl Trifluoromethyl
Key Functional Groups Carboxamide, triazole Carboxylate, piperazine Sulfone, fused aromatic Sulfanyl, aldehyde
Potential Bioactivity Enzyme/receptor modulation (inferred) Glycine transporter inhibition Unknown Unknown
  • Metabolic Stability: The pyridazinone ring in the target compound may resist oxidative metabolism better than ALX-5407’s piperazine or RP 62203’s sulfone group.
  • Binding Interactions : The triazole-carboxamide could engage in dual hydrogen bonding, contrasting with the single-point interactions of simpler carboxamides .

Analytical Methods in Structural Characterization

These are critical for confirming the stereochemistry and intermolecular interactions of fluorinated heterocycles, ensuring accurate structure-activity relationship studies.

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